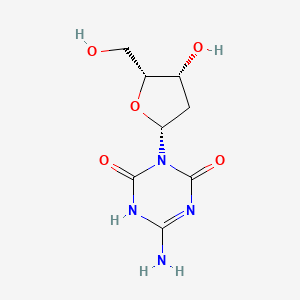

6-Amino-3-(2-deoxy-beta-D-threo-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Amino-3-(2-deoxy-beta-D-threo-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione is a compound of interest due to its structural and functional properties. This compound belongs to the triazine class, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Synthesis Analysis

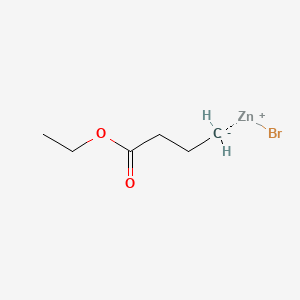

The synthesis of 6-amino- and 6-hydroxyimino-1,3,5-triazine-2,4-diones involves a traceless solid-phase synthesis approach. This method includes linking a preformed N-carbamothioylcarbamate to a bromomethyl resin, leading to a S-linked isothiourea that undergoes cyclization with isocyanates to yield the resin-bound 1,3,5-triazine-2,4-diones. Cleavage from the resin is achieved either by direct substitution with a suitable amine or through oxidative activation followed by nucleophilic substitution, producing a variety of triazine derivatives in good yields and purities (Kah-Hoe Kong et al., 2009).

科学的研究の応用

Synthetic Methodologies

Research has been conducted on developing novel synthetic methods for triazine derivatives, including the compound of interest. One approach involves traceless solid-phase synthesis strategies for producing 6-amino-1,3,5-triazine-2,4-diones, showcasing advancements in resin-bound cyclization techniques (Kah-Hoe Kong, C. Tan, Y. Lam, 2009). Another study describes the cleavage of pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with thiocarbonohydrazide, leading to the synthesis of substituted 4-amino-1,2,4-triazines, which are of interest for medicinal chemistry and organic synthesis (A. I. Kobelev, E. Stepanova, M. Dmitriev, A. N. Maslivets, 2019).

Biological Evaluation

Triazine derivatives have also been explored for their potential antitumor activities. A study on the design, synthesis, and biological evaluation of triazolyl- and triazinyl-quinazolinediones as potential antitumor agents demonstrated some compounds' significant potency against human cancer cell lines, indicating the relevance of these derivatives in developing new therapeutic agents (Abeer N. Al-Romaizan, N. Ahmed, Sherin M. Elfeky, 2019).

Chemical Properties and Transformations

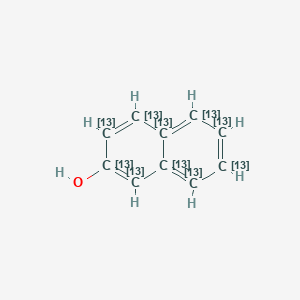

Studies on the chemical properties and transformations of triazine derivatives shed light on their reactivity and potential applications in organic synthesis. For instance, research on the reactivities of acid-catalyzed O-benzylating reagents based on structural isomers of 1,3,5-triazine highlights the potential of triazine-based structures in developing new alkylating agents (Hikaru Fujita, N. Hayakawa, M. Kunishima, 2015).

Safety And Hazards

This would detail any known hazards associated with the compound, including its toxicity, flammability, and any safety precautions that should be taken when handling it.

将来の方向性

This would involve a discussion of potential future research directions, including unanswered questions about the compound and potential applications that have not yet been fully explored.

特性

IUPAC Name |

6-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3,5-triazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O5/c9-6-10-7(15)12(8(16)11-6)5-1-3(14)4(2-13)17-5/h3-5,13-14H,1-2H2,(H3,9,10,11,15,16)/t3-,4-,5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMNLQJDDNSSFQ-UOWFLXDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C(=O)NC(=NC2=O)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](O[C@H]1N2C(=O)NC(=NC2=O)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747063 |

Source

|

| Record name | 6-Amino-3-(2-deoxy-beta-D-threo-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aza-2'-deoxy-6-oxo Cytidine | |

CAS RN |

106966-55-6 |

Source

|

| Record name | 6-Amino-3-(2-deoxy-beta-D-threo-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)